Cas no 1175897-16-1 (N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide)

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-bromo-benzyl)-2-chloro-n-isopropyl-acetamide
- N-(4-bromobenzyl)-2-chloro-N-isopropylacetamide
- AM90801
- N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
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- Inchi: 1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3
- InChI Key: JDEWTGOKTLNARE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CN(C(CCl)=O)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 227
- Topological Polar Surface Area: 20.3
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085922-500mg |
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide |
1175897-16-1 | 500mg |
£694.00 | 2022-03-01 |
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide Related Literature
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS No. 1175897-16-1): A Comprehensive Overview
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS No. 1175897-16-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of potential biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide consists of a benzyl group substituted with a bromine atom, an isopropyl group, and a chloroacetamide moiety. These functional groups contribute to the compound's distinct properties, such as solubility, stability, and reactivity. The presence of the bromine and chlorine atoms introduces halogen bonding capabilities, which can influence the compound's interactions with biological targets.
Recent studies have explored the potential therapeutic applications of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide. One notable area of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound effectively inhibits the activity of a key enzyme associated with neurodegenerative diseases. The researchers found that N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide selectively binds to the active site of the enzyme, thereby reducing its catalytic activity and potentially slowing disease progression.
In addition to its enzymatic inhibition properties, N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has also been investigated for its anti-inflammatory effects. A preclinical study conducted by a team at the University of California (2023) showed that this compound significantly reduces inflammation in animal models of inflammatory diseases. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of inflammatory signaling pathways.
The pharmacokinetic profile of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has been another focus of recent research. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it shows good tissue penetration, which are desirable attributes for a potential therapeutic agent. Furthermore, preliminary toxicology studies suggest that N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has a favorable safety profile at therapeutic doses.
The synthetic route to produce N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the bromobenzyl intermediate, followed by coupling with an isopropylamine derivative and subsequent acetylation. These processes are well-documented in the literature and can be adapted for large-scale production if necessary.
In conclusion, N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS No. 1175897-16-1) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in drug development. As more data becomes available, this compound may play a significant role in advancing treatments for various diseases and conditions.
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